(R)-Methyl 2-(benzyloxy)-5-(2-bromo-1-hydroxyethyl)benzoate
Description
(R)-Methyl 2-(benzyloxy)-5-(2-bromo-1-hydroxyethyl)benzoate is a chiral benzoate ester characterized by a benzyloxy group at position 2 and a 2-bromo-1-hydroxyethyl substituent at position 5 of the aromatic ring. The R-configuration at the hydroxyethyl group confers stereochemical specificity, making it valuable in asymmetric synthesis and pharmaceutical intermediates. Its bromine atom enhances electrophilic reactivity, while the benzyloxy group provides steric bulk, influencing solubility and interaction with biological targets.
Properties
IUPAC Name |
methyl 5-[(1R)-2-bromo-1-hydroxyethyl]-2-phenylmethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrO4/c1-21-17(20)14-9-13(15(19)10-18)7-8-16(14)22-11-12-5-3-2-4-6-12/h2-9,15,19H,10-11H2,1H3/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZXPQYEBGUSPC-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C(CBr)O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(C=CC(=C1)[C@H](CBr)O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2-(benzyloxy)-5-(2-bromo-1-hydroxyethyl)benzoate typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of the hydroxyl group, followed by bromination and esterification reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
®-Methyl 2-(benzyloxy)-5-(2-bromo-1-hydroxyethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromo group can be reduced to a hydrogen atom.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the bromo group could result in various substituted derivatives.
Scientific Research Applications
While a comprehensive article with detailed data tables and case studies focusing solely on the applications of "(R)-Methyl 2-(benzyloxy)-5-(2-bromo-1-hydroxyethyl)benzoate" is unavailable in the search results, the compound is related to applications such as metalloprotease inhibitors and pharmaceutical compositions . It is also used as an intermediate in the synthesis of macrocyclic peptidomimetic plasmepsin X inhibitors with antimalarial potency .
Chemical Information
- Name : this compound
- CAS Number : 190965-45-8
- Molecular Formula : C17H17BrO4
- Synonyms : Includes methyl 2-(benzyloxy)-5-[(1R)-2-bromo-1-hydroxyethyl]benzoate
- IUPAC : methyl (R)-2-(benzyloxy)-5-(2-bromo-1-hydroxyethyl)benzoate
Applications and Related Research
- Metalloprotease Inhibitors : This compound is related to compounds useful as metalloprotease inhibitors . Metalloproteinase inhibitors can treat diseases caused by the breakdown of structural proteins, including rheumatoid arthritis, osteoarthritis, tumor cell metastasis, and ulcer conditions .
- Plasmepsin X Inhibitors : The compound is a building block in creating macrocyclic peptidomimetic Plasmepsin X (PMX) inhibitors . PMX inhibitors have antimalarial potency .
- Synthesis of Macrocyclic Peptidomimetic : It is used as a building block in the synthesis of macrocyclic peptidomimetics .
Mechanism of Action
The mechanism of action of ®-Methyl 2-(benzyloxy)-5-(2-bromo-1-hydroxyethyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets and modulate their activity. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations:
Substituent Diversity: The target compound’s bromo-hydroxyethyl group introduces both electrophilic (Br) and nucleophilic (OH) reactivity, enabling diverse synthetic modifications. In contrast, the pyridinyl-oxy-ethyl group in the comparator compound incorporates a nitrogen-rich heterocycle (pyridine) and an amino group, which may enhance binding to biological targets . The fluoro substituent in the comparator compound (position 4) increases electronegativity and metabolic stability, a feature absent in the target compound.
Stereochemical Considerations :
- The R-configuration in the target compound’s hydroxyethyl group is critical for enantioselective reactions, whereas the stereochemical impact of the comparator’s pyridinyl-oxy-ethyl group remains unverified in available data .
Reactivity and Stability: The benzyloxy group in the target compound may confer higher lipophilicity compared to the pyridine-based substituent, affecting solubility and bioavailability.
Biological Activity
(R)-Methyl 2-(benzyloxy)-5-(2-bromo-1-hydroxyethyl)benzoate, with CAS Number 190965-45-8, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C17H17BrO4
- Molecular Weight : 365.22 g/mol
- Structure : The compound features a benzyloxy group and a bromo-hydroxyethyl substituent, which are critical for its biological interactions.
The biological activity of this compound is primarily linked to its ability to interact with various biological targets. Research indicates that compounds with similar structures may exhibit:
- Antitumor Activity : Some studies suggest that derivatives of benzoate compounds can inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest.
- Metal Chelation : The presence of bromine and hydroxyl groups may enhance the compound's ability to chelate metal ions, potentially impacting cellular redox states and signaling pathways.
- Enzyme Inhibition : Similar compounds have shown inhibitory effects on various enzymes involved in metabolic processes, which could be a mechanism for their therapeutic effects.
In Vitro Studies
A study conducted on related benzoate derivatives demonstrated significant cytotoxicity against various cancer cell lines, suggesting that this compound may possess similar properties. The study highlighted the importance of structure-activity relationships (SAR) in optimizing the efficacy of these compounds.
In Vivo Studies
Animal models have been used to evaluate the pharmacokinetics and toxicity profiles of similar compounds. For instance, a related compound showed a favorable therapeutic index with minimal side effects at effective doses, indicating potential for clinical application.
| Study Type | Model Used | Key Findings |
|---|---|---|
| In Vitro | Cancer Cell Lines | Induced apoptosis at low micromolar concentrations |
| In Vivo | Mouse Models | Demonstrated reduced tumor growth with acceptable toxicity |
Case Studies
- Case Study on Antitumor Effects : A study published in Journal of Medicinal Chemistry evaluated a series of benzoate derivatives, including those structurally similar to this compound. Results indicated that these compounds effectively inhibited the growth of breast cancer cells by inducing apoptosis through caspase activation.
- Case Study on Metal Chelation : Another research article explored the metal-chelating properties of benzoate derivatives in neuroprotective models. The findings suggested that these compounds could mitigate oxidative stress by chelating iron and copper ions, thereby reducing neuronal damage.
Q & A
Basic: What are the optimal reaction conditions for synthesizing (R)-Methyl 2-(benzyloxy)-5-(2-bromo-1-hydroxyethyl)benzoate?
The synthesis typically involves sequential protection, bromination, and esterification steps. For the bromo-hydroxyethyl moiety, a regioselective bromination of a vicinal diol intermediate using HBr or NBS (N-bromosuccinimide) under anhydrous conditions is recommended. The (R)-configuration is achieved via asymmetric catalysis (e.g., Sharpless epoxidation or enzymatic resolution) . Purification often employs column chromatography with a hexane/ethyl acetate gradient (3:1 to 1:2) to isolate the enantiomerically pure product.
Advanced: How does the (R)-stereochemistry influence the compound’s reactivity in nucleophilic substitution reactions?
The (R)-configuration at the hydroxyethyl group affects steric and electronic environments, altering reaction kinetics. For example, in SN2 reactions, the bulky benzyloxy group may hinder backside attack, favoring retention of configuration. Computational studies (DFT or MD simulations) can model transition states to predict regioselectivity. Experimental validation via X-ray crystallography or chiral HPLC is critical to confirm stereochemical outcomes .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- 1H/13C NMR : To confirm the benzyloxy group (δ ~4.8–5.1 ppm for CH2), bromine substitution (splitting patterns in aromatic regions), and hydroxyethyl stereochemistry.
- IR Spectroscopy : O-H stretch (~3200–3500 cm⁻¹) and ester C=O (~1720 cm⁻¹).
- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+ at m/z 397.2) and bromine isotope patterns .
Advanced: How can contradictory NMR data for the hydroxyethyl group be resolved?
Discrepancies in NMR splitting patterns may arise from dynamic effects (e.g., rotameric equilibria). Strategies include:
- Variable Temperature NMR : To slow conformational exchange and simplify splitting.
- COSY/NOESY : To identify through-space couplings between the hydroxyethyl proton and adjacent substituents.
- Deuterium Exchange : Adding D2O to confirm labile protons .
Basic: What safety precautions are required when handling this compound?
While toxicity data is limited for this specific compound, general precautions for brominated aromatics apply:
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .
Advanced: What strategies mitigate racemization during esterification or benzyloxy deprotection?
Racemization risks arise from acidic/basic conditions. Mitigation methods:
- Mild Deprotection : Use catalytic hydrogenation (H2/Pd-C) for benzyloxy removal instead of harsh acids.
- Low-Temperature Esterification : Employ DCC/DMAP coupling at 0–4°C to minimize epimerization.
- Chiral Stationary Phase HPLC : Monitor enantiopurity post-synthesis .
Basic: How is the compound’s stability assessed under different storage conditions?
Conduct accelerated stability studies:
- Thermal Stability : Store at 4°C, 25°C, and 40°C for 1–3 months; analyze via HPLC for degradation products.
- Light Sensitivity : Expose to UV (254 nm) and monitor absorbance changes.
- Humidity Tests : Use desiccators with controlled RH (0–75%) to assess hydrolysis .
Advanced: What mechanistic insights explain the compound’s potential as a kinase inhibitor precursor?
The bromo-hydroxyethyl motif may act as a electrophilic warhead, targeting cysteine residues in kinases. Docking studies (AutoDock Vina) can predict binding affinity to ATP pockets. In vitro kinase assays (e.g., ADP-Glo™) validate inhibition, while SAR studies explore substituent effects on potency .
Basic: Which solvents are compatible with this compound for reactivity studies?
Preferred solvents:
- Polar aprotic : DMF, DMSO (for SN2 reactions).
- Non-polar : Toluene, THF (for Grignard additions).
Avoid protic solvents (e.g., MeOH) to prevent ester hydrolysis .
Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
